N-(1-(benzofuran-2-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(1-(benzofuran-2-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that features a benzofuran moiety, a pyrazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzofuran moiety, followed by the construction of the pyrazole ring and subsequent functionalization to introduce the carboxamide group.
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic conditions.
Construction of Pyrazole Ring: The pyrazole ring is often formed via condensation reactions between hydrazines and 1,3-diketones.
Introduction of Carboxamide Group: The final step involves the reaction of the pyrazole derivative with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1-(benzofuran-2-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives of the benzofuran moiety.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-(benzofuran-2-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-(benzofuran-2-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The benzofuran moiety can intercalate with DNA, while the pyrazole ring can inhibit enzymes involved in inflammatory pathways. The carboxamide group enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A benzofuran compound with anti-inflammatory properties.
Uniqueness
N-(1-(benzofuran-2-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is unique due to its combination of a benzofuran moiety and a pyrazole ring, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications compared to other benzofuran derivatives.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-11(8-13-9-12-6-4-5-7-15(12)23-13)18-16(21)14-10-20(2)19-17(14)22-3/h4-7,9-11H,8H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHBNHYMWFHEBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CN(N=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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